2-(3-chlorophenoxy)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide is a synthetic organic compound characterized by the presence of chlorophenyl and chlorophenoxy groups
Preparation Methods
The synthesis of 2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide typically involves the reaction of 3-chlorophenol with acetohydrazide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide can be compared with other chlorophenyl and chlorophenoxy derivatives, such as:
2-chlorophenol: Known for its use in the synthesis of pesticides and disinfectants.
4-chlorophenylhydrazine: Used in the synthesis of pharmaceuticals and dyes.
2,4-dichlorophenoxyacetic acid: A widely used herbicide.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the unique properties of 2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide.
Properties
Molecular Formula |
C16H14Cl2N2O2 |
---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-11(12-5-7-13(17)8-6-12)19-20-16(21)10-22-15-4-2-3-14(18)9-15/h2-9H,10H2,1H3,(H,20,21)/b19-11- |
InChI Key |
LZJGOGQRNQUXCE-ODLFYWEKSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)COC1=CC(=CC=C1)Cl)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=NNC(=O)COC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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